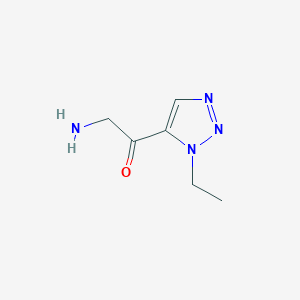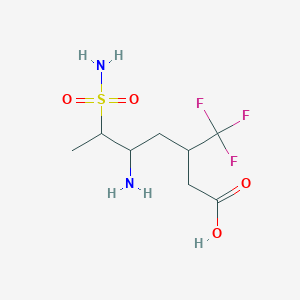![molecular formula C9H15NO B13188416 2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13188416.png)
2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one is an organic compound with the molecular formula C₉H₁₅NO It is characterized by a cyclobutyl ring attached to a prop-2-en-1-one moiety, with a methylamino group on the cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylamino group: This step involves the reaction of the cyclobutyl ring with methylamine under controlled conditions.
Formation of the prop-2-en-1-one moiety: This can be done through various organic reactions such as aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group or other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or other nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to receptors or enzymes: Affecting their activity and leading to various biological effects.
Modulate signaling pathways: Influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
1-Cyclobutyl-2-methylpropan-1-one: Similar in structure but lacks the methylamino group.
2-Methyl-1-{1-[(methylamino)methyl]cyclobutyl}propan-1-one: Similar but with different positioning of functional groups.
Uniqueness
2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one is unique due to its specific combination of a cyclobutyl ring, a prop-2-en-1-one moiety, and a methylamino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)8(11)9(10-3)5-4-6-9/h10H,1,4-6H2,2-3H3 |
InChI Key |
CDVRMDUOHDTKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1(CCC1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide](/img/structure/B13188348.png)




![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)
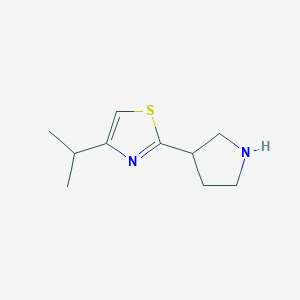
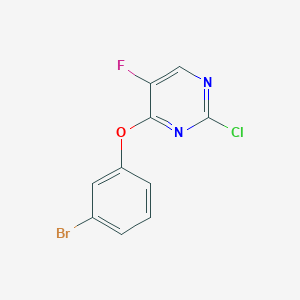
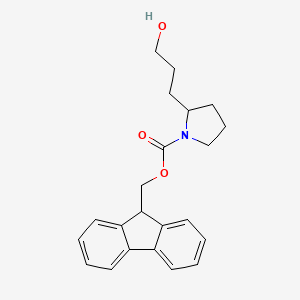

![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)
